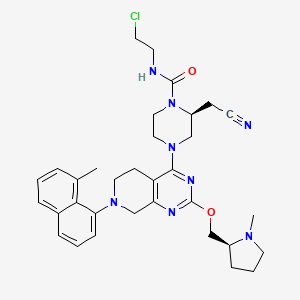
KRAS G12D inhibitor 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12D inhibitor 10 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer. The KRAS G12D mutation involves a substitution of glycine with aspartic acid at position 12, leading to continuous activation of the KRAS protein and subsequent uncontrolled cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 10 typically involves a series of organic reactions, including nucleophilic substitution, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12D inhibitor 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the thieno[2,3-d]pyrimidine core, each with specific functional groups that enhance the inhibitor’s binding affinity and selectivity for the KRAS G12D mutation .
Wissenschaftliche Forschungsanwendungen
KRAS G12D inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Wirkmechanismus
KRAS G12D inhibitor 10 exerts its effects by binding to the KRAS G12D protein, preventing its interaction with downstream signaling molecules. This inhibition disrupts the KRAS-mediated signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
KRAS G12D inhibitor 10 is unique in its high specificity and binding affinity for the KRAS G12D mutation. Similar compounds include:
MRTX1133: Another potent KRAS G12D inhibitor with a similar mechanism of action.
TH-Z835: A KRAS G12D inhibitor that forms a salt bridge with the Asp12 residue of the mutant protein
These compounds share similar structural features and mechanisms but differ in their binding affinities, selectivity, and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C33H41ClN8O2 |
|---|---|
Molekulargewicht |
617.2 g/mol |
IUPAC-Name |
(2S)-N-(2-chloroethyl)-2-(cyanomethyl)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C33H41ClN8O2/c1-23-6-3-7-24-8-4-10-29(30(23)24)40-17-12-27-28(21-40)37-32(44-22-26-9-5-16-39(26)2)38-31(27)41-18-19-42(25(20-41)11-14-35)33(43)36-15-13-34/h3-4,6-8,10,25-26H,5,9,11-13,15-22H2,1-2H3,(H,36,43)/t25-,26-/m0/s1 |
InChI-Schlüssel |
AVILYLLOEJVMCV-UIOOFZCWSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)NCCCl)OC[C@@H]6CCCN6C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)NCCCl)OCC6CCCN6C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
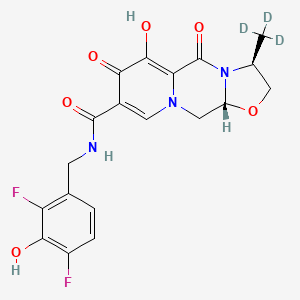
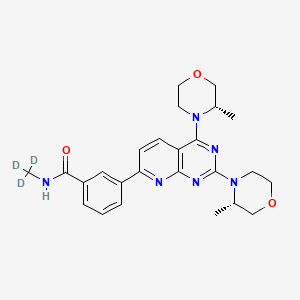
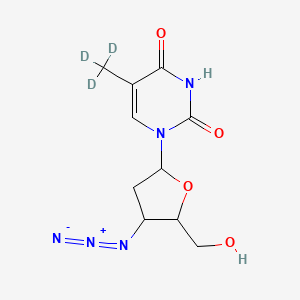
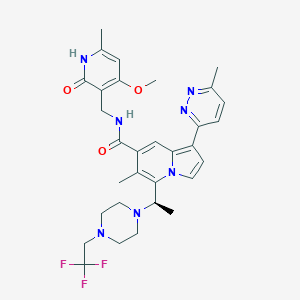
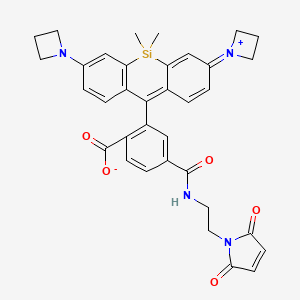
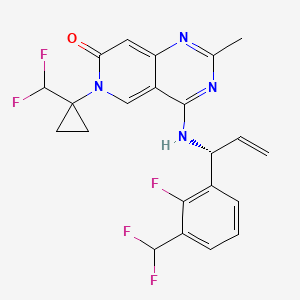
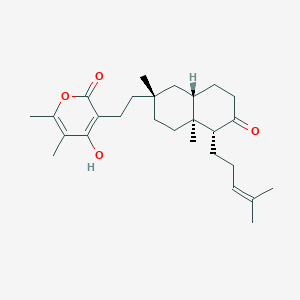
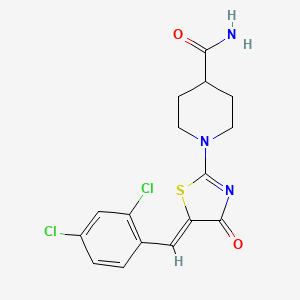
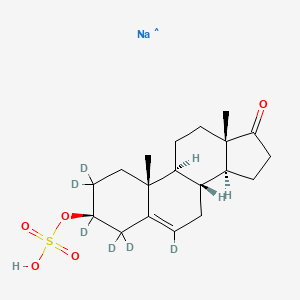
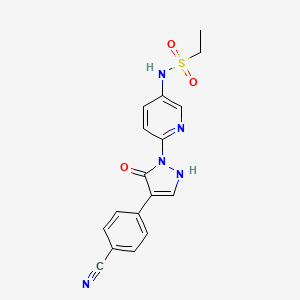
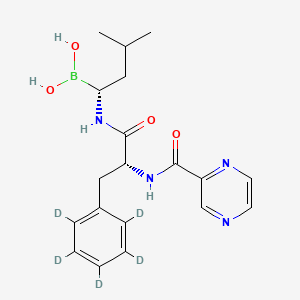
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
